3-Hydroxypentanedinitrile

Description

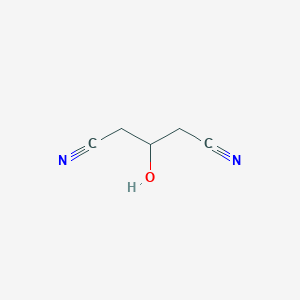

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-1-5(8)2-4-7/h5,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFITULDMUZCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326982 | |

| Record name | 3-Hydroxypentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13880-89-2 | |

| Record name | 3-Hydroxypentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13880-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypentanedinitrile (CAS 13880-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. This guide provides a comprehensive overview of the core properties, synthesis, and handling of this compound.

Chemical and Physical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 13880-89-2 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Appearance | Pale yellow oil/liquid | [1] |

| Boiling Point | 155-160 °C at 0.4 mmHg; 203 °C at 11 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index (n²³D) | 1.4634 | [1] |

| Flash Point | 203.5 °C | [1] |

| pKa (predicted) | 12.46 ± 0.20 | [1] |

| Solubility | Soluble in polar organic solvents like ethyl acetate. | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed. | P264: Wash face, hands and any exposed skin thoroughly after handling. |

| H311: Toxic in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H331: Toxic if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P405: Store locked up. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Data compiled from various chemical supplier safety data sheets.

Spectral Data (Predicted)

Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1-4.3 | Multiplet | 1H | CH-OH |

| ~2.6-2.8 | Doublet of doublets | 4H | CH₂-CN |

| Broad singlet | 1H | -OH |

Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~117-119 | -CN |

| ~60-65 | CH-OH |

| ~25-30 | CH₂-CN |

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600-3200 (broad) | O-H | Stretching |

| 2950-2850 | C-H | Stretching |

| 2260-2240 | C≡N | Stretching |

| 1450-1375 | C-H | Bending |

| 1150-1050 | C-O | Stretching |

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 93 | [M-OH]⁺ |

| 82 | [M-H₂O-H]⁺ |

| 69 | [M-CH₂CN]⁺ |

| 41 | [CH₂CN]⁺ |

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from epichlorohydrin, adapted from a procedure published in Organic Syntheses.[1]

4.1. Materials and Equipment

-

2-L three-necked flask

-

Mechanical stirrer

-

Alcohol thermometer

-

Cooling bath (ice/water)

-

Epichlorohydrin (1.10 moles, 102 g)

-

Potassium cyanide (2.20 moles, 143 g) - EXTREME CAUTION: HIGHLY TOXIC

-

Magnesium sulfate heptahydrate (2.00 moles, 493 g)

-

Tap water (700 mL)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Claisen flask for distillation

-

Vacuum distillation setup

4.2. Procedure

-

Preparation of the Cyanide Solution: In the 2-L three-necked flask, a mixture of magnesium sulfate heptahydrate (493 g) and tap water (700 mL) is stirred for 5 minutes. The solution is filtered and then cooled to 10°C in an ice bath with mechanical stirring. Potassium cyanide (143 g) is added in one portion. (Caution! Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) The mixture is stirred for 45 minutes at 8-12°C.[1]

-

Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, epichlorohydrin (102 g) is added dropwise with stirring over a period of 1 hour. The reaction is exothermic and the temperature should not be allowed to rise above 30°C to prevent the reaction from becoming uncontrollable.[1]

-

Reaction Completion: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 24 hours. The reaction mixture will appear as a dark red-brown solution.[1]

-

Work-up and Extraction: The reaction mixture is continuously extracted with ethyl acetate (1 L) for 48 hours. The ethyl acetate extract is then dried over anhydrous magnesium sulfate for 18 hours. This extended drying time is necessary to precipitate any traces of basic salts.[1]

-

Purification: The drying agent is removed by filtration, and the ethyl acetate is removed from the filtrate by concentration under reduced pressure. The remaining dark-brown oil (approximately 90 g) is then purified by vacuum distillation using a Claisen flask. The distillation should be performed rapidly to minimize decomposition. A forerun containing byproducts is collected at 90-115°C (0.4 mmHg). The desired product, this compound, is collected at 155-160°C (0.4 mmHg). The yield is typically 65-75 g (54-62%).[1]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a wide range of chemical transformations. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines. The hydroxyl group can be involved in esterification, etherification, or oxidation reactions.

A notable application is in the synthesis of statin side-chains. For instance, it is a precursor to (R)-ethyl 4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-lowering drug, atorvastatin.

Conclusion

This compound (CAS 13880-89-2) is a versatile chemical intermediate with significant potential in synthetic chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and safety considerations. While experimental spectral data is not widely available, the provided information, including predicted spectral characteristics, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are paramount when working with this compound and its precursors.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxypentanedinitrile from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxypentanedinitrile, a valuable intermediate in the preparation of various chemical compounds, from the readily available starting material, epichlorohydrin. The synthesis proceeds through a well-established two-step process, which is detailed herein with experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

Reaction Overview

The conventional synthesis of this compound from epichlorohydrin involves a two-step reaction sequence.[1][2] First, epichlorohydrin is treated with an inorganic cyanide, such as potassium cyanide, in an aqueous solution. This initial reaction opens the epoxide ring to form the intermediate, 4-chloro-3-hydroxy-butanenitrile.[1][2] In the second step, this intermediate reacts further with the cyanide to yield the final product, this compound.[2]

Reaction Pathway

The chemical transformation from epichlorohydrin to this compound can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound based on established procedures.[2]

Materials:

-

Potassium cyanide (Caution: Highly Toxic)

-

Epichlorohydrin

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Tap water

Equipment:

-

2-liter three-necked flask

-

Mechanical stirrer

-

Alcohol thermometer

-

Cooling bath

-

Apparatus for continuous liquid-liquid extraction

-

Claisen flask for distillation

Procedure:

-

Preparation of Cyanide Solution: In a 2-liter three-necked flask equipped with a mechanical stirrer and an alcohol thermometer, dissolve 143 g (2.20 moles) of potassium cyanide in 750 ml of tap water. Stir for 5 minutes and then filter the solution.

-

Initial Reaction: Cool the cyanide solution to 10°C in a cooling bath. While stirring, add 102 g (1.10 moles) of epichlorohydrin dropwise over a period of 1 hour, maintaining the temperature between 8–12°C.

-

Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for an additional 24 hours. The reaction mixture will turn a dark red-brown color.

-

Extraction: Continuously extract the reaction mixture with 1 liter of ethyl acetate for 48 hours.

-

Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate for 18 hours. Filter the solution and concentrate the filtrate under reduced pressure on a steam bath.

-

Purification by Distillation: Distill the residual dark-brown oil (approximately 90 g) from a Claisen flask. The distillation should be performed rapidly to minimize decomposition.

-

Collect a forerun of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile at 90–115°C (0.4 mm).

-

Collect the desired product, this compound, at 155–160°C (0.4 mm).

-

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis.

| Parameter | Value | Reference |

| Moles of Potassium Cyanide | 2.20 moles | [2] |

| Moles of Epichlorohydrin | 1.10 moles | [2] |

| Reaction Temperature | 8–12°C (initial), then room temp. | [2] |

| Reaction Time | 1 hour (addition) + 24 hours | [2] |

| Extraction Time | 48 hours | [2] |

| Boiling Point of Product | 155–160°C (at 0.4 mm) | [2] |

| Yield | 65–75 g | [2] |

Experimental Workflow

The logical flow of the experimental procedure can be represented by the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from epichlorohydrin is a robust and well-documented procedure. By following the detailed experimental protocol and understanding the reaction pathway, researchers can reliably produce this important chemical intermediate for a variety of applications in drug development and materials science. Careful control of reaction temperature and rapid purification are crucial for achieving a good yield of the final product.

References

A Technical Guide to the Synthesis of 3-Hydroxyglutaronitrile via Allyl Cyanide Epoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hydroxyglutaronitrile, a valuable intermediate in chemical synthesis, through the epoxidation of allyl cyanide followed by the ring-opening of the resulting epoxide. This document provides a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways involved in this synthetic route.

Introduction

3-Hydroxyglutaronitrile (3-HGN) is a precursor for a variety of commercially significant compounds, including pharmaceutically active ingredients and monomers for high-strength fibers.[1] While traditionally synthesized from epichlorohydrin, an alternative pathway commencing with allyl cyanide offers a high-yield and productive process.[2][3] This method involves two primary stages: the epoxidation of allyl cyanide to form allyl cyanide epoxide (also known as oxiraneacetonitrile or 3,4-epoxybutyronitrile), and the subsequent nucleophilic ring-opening of this epoxide with a cyanide source to yield 3-hydroxyglutaronitrile.[1][3]

Overall Reaction Pathway

The synthesis of 3-hydroxyglutaronitrile from allyl cyanide proceeds through a two-step process. The first step is the epoxidation of the alkene group in allyl cyanide to form an epoxide ring. The second step involves the ring-opening of this epoxide by a cyanide ion, which attacks one of the carbon atoms of the epoxide ring, leading to the formation of 3-hydroxyglutaronitrile.

Experimental Protocols

Step 1: Synthesis of Allyl Cyanide Epoxide

The epoxidation of allyl cyanide is a key step in this synthetic route. A common method involves the use of meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent in a suitable solvent like dichloromethane.[1][2][3]

Protocol:

-

Dissolve allyl cyanide (1 equivalent) in dichloromethane.[1][2][3]

-

Add m-chloroperbenzoic acid (mCPBA) portion-wise to the solution while stirring. The addition can be spread over several days to control the reaction.[1][2][3] For example, one patent describes adding 5.00 g of 77% mCPBA to a solution of 6.0 mL of allyl cyanide in 100.0 mL of dichloromethane, with the process repeated daily for seven days for a total of 35 g of mCPBA.[1][2][3]

-

Stir the reaction mixture overnight after each addition.[1][2][3]

-

After the final addition and overnight stirring, quench the excess mCPBA by adding a saturated aqueous solution of sodium hydrosulfite (NaHSO3).[1][2]

-

Dilute the mixture with water and separate the organic and aqueous layers.[1][2][3]

-

Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove m-chlorobenzoic acid (mCBA).[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[2]

-

Filter the solution and concentrate it under reduced pressure to obtain the allyl cyanide epoxide product.[2][3]

Step 2: Synthesis of 3-Hydroxyglutaronitrile

The final step is the ring-opening of the allyl cyanide epoxide with a cyanide source in a basic aqueous solution.[2][3]

Protocol:

-

Prepare a cooled (0 °C) aqueous solution of a cyanide source, such as sodium cyanide (NaCN).[2] A suitable concentration involves using about 1 to 1.5 moles of the cyanide source per mole of allyl cyanide epoxide.[1]

-

Adjust the pH of the cyanide solution to a range of about 8 to 10 using an acid, such as concentrated sulfuric acid.[1][2]

-

Add the allyl cyanide epoxide dropwise to the basic cyanide solution. The epoxide can be added as a solution in water.[2]

-

Allow the reaction mixture to warm to room temperature.[2]

-

The reaction is typically complete within 4 to 10 hours.[2][3]

-

Upon completion, the reaction mixture is allowed to separate into organic and aqueous layers for product isolation.[2]

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the synthesis of 3-hydroxyglutaronitrile via allyl cyanide epoxide.

Table 1: Reaction Conditions and Yields for the Synthesis of Allyl Cyanide Epoxide

| Parameter | Value | Reference |

| Starting Material | Allyl Cyanide | [1][2][3] |

| Reagent | m-chloroperbenzoic acid (mCPBA) | [1][2][3] |

| Solvent | Dichloromethane | [1][2][3] |

| Reaction Time | 7 days (stepwise addition) | [1][2][3] |

| Yield | 79.4% | [3] |

Table 2: Reaction Conditions and Yields for the Synthesis of 3-Hydroxyglutaronitrile from Allyl Cyanide Epoxide

| Parameter | Value | Reference |

| Starting Material | Allyl Cyanide Epoxide | [1][2][3] |

| Reagent | Sodium Cyanide (NaCN) | [2] |

| Solvent | Water | [2] |

| pH | ~8 to 10 | [1][2] |

| Temperature | 0 °C to room temperature | [2][3] |

| Reaction Time | >90% completion within 4 hours | [2][3] |

| Product Ratio | 3-HGN to allyl alcohol ~60:1 | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-hydroxyglutaronitrile from allyl cyanide.

Alternative Synthesis from Epichlorohydrin

It is noteworthy that 3-hydroxyglutaronitrile can also be synthesized from epichlorohydrin and a cyanide source.[4] This method, while starting from a different material, also involves an epoxide ring-opening by a cyanide ion as a key step.

Protocol Summary from Epichlorohydrin:

-

A solution of sodium bisulfite in water is prepared and cooled.[4]

-

Potassium cyanide is added to the solution.[4]

-

Epichlorohydrin is added dropwise while maintaining a low temperature (8-12 °C).[4]

-

The mixture is stirred for an extended period (e.g., 24 hours) at room temperature.[4]

-

The product is extracted with an organic solvent (e.g., ethyl acetate) and purified by distillation.[4]

This alternative route has been reported to yield 65-75 g of 3-hydroxyglutaronitrile from 102 g of epichlorohydrin.[4]

Conclusion

The synthesis of 3-hydroxyglutaronitrile via the epoxidation of allyl cyanide and subsequent ring-opening of the epoxide presents a viable and high-yield pathway for the production of this important chemical intermediate. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to replicate and potentially optimize this process. Careful control of reaction conditions, particularly pH and temperature, is crucial for achieving high yields and minimizing side products.

References

- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 2. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 3. KR20100061681A - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypentanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in chemical synthesis. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for a variety of valuable molecules, including pharmaceutical intermediates and specialty polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification.

Physical Properties

This compound is a colorless to pale yellow, viscous liquid under standard conditions. A summary of its key physical properties is presented in the table below. It is important to note that the melting point is not well-defined in the literature, suggesting that it may have a very low melting point or exist as a glass.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.116 g/mol | [1] |

| CAS Number | 13880-89-2 | [1] |

| Boiling Point | 154-156 °C at 0.2 mmHg; 203 °C at 11 mmHg | [1][2] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index (n²³D) | 1.4632 - 1.466 | [1][2] |

| Flash Point | 203.5 °C | [1] |

| Solubility | Soluble in water and ethyl acetate. | [2][3] |

| Appearance | Colorless to pale yellow, viscous oil. | [2] |

Chemical Properties

The chemical reactivity of this compound is dictated by the presence of its hydroxyl and nitrile functional groups.

3.1. Reactivity of the Hydroxyl Group

The secondary hydroxyl group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.

3.2. Reactivity of the Nitrile Groups

The two nitrile groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. The presence of two nitrile groups allows for the formation of five-membered heterocyclic rings. For instance, treatment of 3-hydroxyglutaronitrile with hydrogen bromide at 0°C leads to the formation of 2-amino-6-bromopyridine in a 70% yield[2].

3.3. Stability and Storage

This compound is sensitive to heat and can decompose upon rapid distillation[2]. For long-term storage, it is recommended to keep the compound under refrigeration (0-10°C)[1].

3.4. Use in Asymmetric Synthesis

The prochiral nature of 3-hydroxyglutaronitrile makes it a valuable substrate in asymmetric synthesis. Notably, it can undergo enantioselective desymmetrization catalyzed by nitrilase enzymes to produce chiral intermediates for the synthesis of statins, a class of cholesterol-lowering drugs[4][5].

Experimental Protocols

4.1. Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin

This protocol is adapted from a well-established procedure in Organic Syntheses[2].

4.1.1. Materials and Equipment

-

Epichlorohydrin

-

Potassium cyanide (KCN)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

2-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Continuous liquid-liquid extractor

-

Distillation apparatus (Claisen flask, Vigreux column)

-

Vacuum pump

4.1.2. Procedure

-

Preparation of the Cyanide Solution: In a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 493 g (2.00 moles) of magnesium sulfate heptahydrate in 700 mL of water. Cool the solution to 10°C in a cooling bath. Carefully add 143 g (2.20 moles) of potassium cyanide to the cooled solution. Stir the mixture for 45 minutes at 8-12°C.

-

Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, add 102 g (1.10 moles) of epichlorohydrin dropwise over a period of 1 hour with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours. The mixture will turn a dark red-brown color.

-

Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with 1 L of ethyl acetate for 48 hours.

-

Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate for 18 hours. Filter the drying agent and concentrate the filtrate under reduced pressure on a steam bath.

-

Purification by Distillation: The crude product, a dark-brown oil (approximately 90 g), is purified by vacuum distillation. To minimize decomposition, the distillation should be performed rapidly[2].

-

Collect the forerun, consisting of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile, at 90–115°C (0.4 mmHg).

-

Collect the 3-hydroxyglutaronitrile fraction at 155–160°C (0.4 mmHg). The yield is typically 65–75 g (54–62%)[2].

-

For higher purity, the product can be redistilled through a 15-cm Vigreux column, collecting the fraction boiling at 154–156°C (0.2 mmHg)[2].

-

Spectral Data

Extensive searches of publicly available chemical databases did not yield experimental 1H-NMR, 13C-NMR, FT-IR, or Mass Spectrum data for 3-hydroxyglutaronitrile. Researchers are advised to acquire this data on their own synthesized and purified material for definitive characterization.

Expected Spectroscopic Features:

-

¹H-NMR: Signals corresponding to the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the nitrile groups, and the hydroxyl proton.

-

¹³C-NMR: Resonances for the carbon of the nitrile groups, the carbon bearing the hydroxyl group, and the methylene carbons.

-

FT-IR: A broad absorption band for the O-H stretch of the alcohol, and a sharp, strong absorption for the C≡N stretch of the nitrile groups.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of 3-hydroxyglutaronitrile.

Caption: Workflow for the synthesis and purification of 3-hydroxyglutaronitrile.

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide has provided a detailed overview of its physical and chemical properties, a robust experimental protocol for its synthesis, and a logical workflow for its production. The bifunctional nature of this molecule will continue to make it a target for chemists and drug development professionals in the creation of novel and complex molecular architectures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate | Semantic Scholar [semanticscholar.org]

3-Hydroxypentanedinitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Hydroxypentanedinitrile. The information is intended to support research, development, and drug discovery activities.

Molecular Structure and Chemical Formula

This compound, also known by its systematic IUPAC name this compound, is an organic compound featuring a five-carbon backbone with two nitrile functional groups and a hydroxyl group. Its chemical structure and key identifiers are detailed below.

Chemical Structure:

Molecular Formula: C₅H₆N₂O[1][2]

Synonyms:

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13880-89-2 | [1] |

| Molecular Weight | 110.116 g/mol | [1] |

| Appearance | Colorless to amber clear liquid | |

| Boiling Point | 203 °C at 11 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index (n²³D) | 1.466 | [1] |

| Flash Point | 203.5 °C | [1] |

| Vapor Pressure | 1.53E-08 mmHg at 25 °C | [1] |

| LogP | 0.17466 | [1] |

| Topological Polar Surface Area | 67.81 Ų | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH(OH)- | ~4.0 ppm (multiplet) |

| -CH₂CN | ~2.7 ppm (doublet of doublets) | |

| -OH | Broad singlet, variable (2-5 ppm) | |

| ¹³C NMR | -CN | 117-120 ppm |

| -CH(OH)- | 60-70 ppm | |

| -CH₂CN | 20-30 ppm | |

| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ (broad) |

| C-H stretch | 2850-3000 cm⁻¹ | |

| C≡N stretch | 2240-2260 cm⁻¹ (sharp, medium-strong) | |

| C-O stretch | 1000-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 110 |

| Key Fragments | Loss of H₂O (m/z = 92), Loss of CN (m/z = 84), Loss of CH₂CN (m/z = 70) |

Experimental Protocols

Synthesis of 3-Hydroxyglutaronitrile

A well-established method for the synthesis of 3-hydroxyglutaronitrile is documented in Organic Syntheses.[3] The procedure involves the reaction of epichlorohydrin with potassium cyanide.

Reaction Scheme:

Epichlorohydrin + 2 KCN → 3-Hydroxyglutaronitrile + KCl + K⁺

Detailed Methodology:

-

Preparation of Reagents: A solution of potassium cyanide (KCN) is prepared in water.

-

Reaction Setup: The KCN solution is placed in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred KCN solution while maintaining the temperature between 5-10 °C.

-

Reaction: The mixture is stirred for several hours at a controlled temperature.

-

Work-up: The reaction mixture is extracted with an organic solvent, such as ethyl acetate.

-

Purification: The organic extracts are dried and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

A patent also describes a process for preparing 3-hydroxyglutaronitrile from allyl cyanide epoxide.[3]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis with applications in the production of:

-

Pharmaceuticals: It serves as a precursor for various pharmaceutically active compounds. A notable application is in the synthesis of a key intermediate for Atorvastatin (Lipitor) through a nitrilase-catalyzed desymmetrization.

-

Monomers: It can be used in the synthesis of monomers for the production of high-strength fibers.[3]

-

Hair Coloring Agents: It is a precursor for diamines used in hair coloring formulations.[3]

-

Heterocyclic Compounds: It can be converted to other useful chemical entities, such as 2-amino-6-bromopyridine.

Mandatory Visualizations

Synthesis Workflow of 3-Hydroxyglutaronitrile

Caption: Synthesis workflow for 3-Hydroxyglutaronitrile.

Biocatalytic Conversion to Statin Intermediate

Caption: Biocatalytic conversion to a statin intermediate.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures: Avoid breathing fumes, mist, or vapors. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. In case of exposure, seek immediate medical attention. Store in a well-ventilated place and keep the container tightly closed.

Dispose of contents and container to an approved waste disposal plant.

References

An In-Depth Technical Guide to 3-Hydroxypentanenitrile and 3-Hydroxypentanedinitrile: Synthesis, Properties, and Applications in Drug Development

Introduction: This technical guide provides a comprehensive overview of two related nitrile-containing compounds: 3-hydroxypentanenitrile and 3-hydroxypentanedinitrile. Due to the similarity in their names, these compounds can be easily confused, yet they possess distinct chemical structures and applications. This document will address both molecules, offering a detailed analysis of their chemical properties, synthesis methodologies, and, most importantly, their roles as key intermediates in the development of pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of chiral building blocks.

Section 1: 3-Hydroxypentanenitrile

3-Hydroxypentanenitrile is a chiral molecule that serves as a valuable building block in organic synthesis, particularly for the preparation of bioactive compounds. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a variety of chemical modifications.

Chemical Properties and Data

The chemical and physical properties of 3-hydroxypentanenitrile are summarized in the table below. The existence of a chiral center at the C3 position gives rise to two enantiomers, (R)- and (S)-3-hydroxypentanenitrile, each with distinct applications.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxypentanenitrile | [1] |

| Synonyms | 3-hydroxyvaleronitrile | [1] |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 13635-05-7 (for the racemate) | [1] |

| (R)-enantiomer CAS | 198561-27-2 | [2] |

| (S)-enantiomer CAS | 199177-61-2 | [3] |

Synthesis of Enantiomerically Pure (R)-3-Hydroxypentanenitrile

The synthesis of enantiomerically pure forms of 3-hydroxypentanenitrile is crucial for its use in pharmaceuticals, where stereochemistry dictates biological activity. A highly efficient chemo-enzymatic method has been developed for the production of (R)-3-hydroxypentanenitrile with high enantiomeric excess.[4][5]

Experimental Protocol: Chemo-enzymatic synthesis of (R)-3-hydroxypentanenitrile [4]

-

Enzymatic Reduction of 3-Oxopentanenitrile:

-

An initial enantioselective enzymatic reduction of 3-oxopentanenitrile is performed using a reductase enzyme (e.g., Reductase S1).

-

This step yields (R)-3-hydroxypentanenitrile with an enantiomeric excess (ee) of approximately 81.5%.

-

-

Esterification:

-

The resulting (R)-3-hydroxypentanenitrile (119.7 g) is mixed with pyridine (114.6 g), N,N-dimethyl-4-aminopyridine (150 mg), and tert-butyl methyl ether (300 mL) and cooled to 0°C.

-

n-Butyryl chloride (167.2 g) is added to the solution, and the mixture is stirred overnight at room temperature.

-

The reaction mixture is then extracted with ethyl acetate. The organic layer is collected, dried with anhydrous Na₂SO₄, and the solvent is removed under vacuum to give crude (R)-1-(cyanomethyl) propyl n-butyrate.

-

-

Lipase-Catalyzed Enantioselective Hydrolysis:

-

The crude (R)-1-(cyanomethyl) propyl n-butyrate is added to a 0.5 M potassium phosphate buffer (pH 7.0) containing Lipase PS (from Pseudomonas cepacia).

-

The mixture is stirred at 30°C for approximately 29 hours.

-

The remaining ester is removed by extraction with n-hexane.

-

The pH of the aqueous phase is adjusted to 8.5 with aqueous NaOH, and the desired (R)-3-hydroxypentanenitrile is extracted with ethyl acetate.

-

This two-step enzymatic process yields (R)-3-hydroxypentanenitrile with an enantiomeric excess of over 99%.

-

Applications in Drug Development

(R)-3-Hydroxypentanenitrile is a crucial intermediate in the synthesis of potent immunosuppressive agents, specifically inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).[4][6] IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, and its inhibition is a therapeutic target for immunosuppression in organ transplantation and for the treatment of autoimmune diseases.

Additionally, 3-hydroxypentanenitrile is generally employed in the synthesis of beta-blockers and other bioactive molecules.[7] The versatility of its hydroxyl and nitrile functional groups allows for its incorporation into a wide range of complex molecular architectures.[6]

Section 2: this compound (3-Hydroxyglutaronitrile)

This compound, more commonly known as 3-hydroxyglutaronitrile, is a prochiral dinitrile that serves as a precursor to valuable chiral building blocks for the pharmaceutical industry.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Hydroxyglutaronitrile, 1,3-Dicyano-2-propanol |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

Synthesis of this compound

A scalable synthesis of this compound starts from the readily available and low-cost starting material, epichlorohydrin.[8][9]

Experimental Protocol: Synthesis of this compound from Epichlorohydrin [8]

-

Reaction Setup: A solution of sodium cyanide in water is prepared and cooled.

-

Reaction with Epichlorohydrin: Epichlorohydrin is added to the cyanide solution. The reaction proceeds through the formation of 4-chloro-3-hydroxybutyronitrile as an intermediate.

-

Second Cyanide Displacement: A second equivalent of cyanide displaces the chloride to form this compound.

-

Workup and Purification: The reaction mixture is typically worked up by extraction with an organic solvent (e.g., methyl ethyl ketone) followed by purification, for instance, by distillation under reduced pressure.

Applications in Drug Development: Synthesis of Atorvastatin Intermediate

3-Hydroxyglutaronitrile is a key precursor in the synthesis of a chiral side-chain used in the production of Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol.[8][9][10] The synthesis involves an enzymatic desymmetrization of the prochiral 3-hydroxyglutaronitrile.

Experimental Protocol: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile [8][9]

-

Enzyme Preparation: A solution of a nitrilase enzyme (e.g., from Acidovorax facilis) in a phosphate buffer (pH 7.5) is prepared.

-

Substrate Addition: 3-Hydroxyglutaronitrile is added to the enzyme solution at a high concentration (e.g., 3 M or 330 g/L).

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 27°C) for approximately 16 hours.

-

Conversion and Product: The nitrilase selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, yielding (R)-4-cyano-3-hydroxybutyric acid with high conversion (100%) and high enantiomeric excess (99% ee).

-

Esterification: The resulting (R)-4-cyano-3-hydroxybutyric acid is then esterified (e.g., with ethanol and a sulfuric acid catalyst) to produce ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate for the Atorvastatin side-chain.[8][11]

Section 3: Role in the Drug Development Pipeline

Both 3-hydroxypentanenitrile and this compound exemplify the critical role of chiral intermediates in modern drug development. The ability to synthesize these molecules with high enantiomeric purity is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

3-Hydroxypentanenitrile and this compound are valuable chemical entities for the pharmaceutical industry. Their utility as chiral building blocks for the synthesis of complex, high-value molecules like immunosuppressants and cholesterol-lowering drugs underscores the importance of developing efficient and stereoselective synthetic routes. The chemo-enzymatic and biocatalytic methods highlighted in this guide represent state-of-the-art approaches to producing these intermediates with the high degree of purity required for pharmaceutical applications. A thorough understanding of the synthesis and properties of these molecules is therefore essential for researchers and professionals engaged in the discovery and development of new medicines.

References

- 1. 3-Hydroxypentanenitrile | C5H9NO | CID 9855454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanenitrile, 3-hydroxy-, (3R)- | C5H9NO | CID 11137101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanenitrile, 3-hydroxy-, (3S)- | C5H9NO | CID 11643923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. 3-Hydroxypentanenitrile | 13635-05-7 | Benchchem [benchchem.com]

- 7. 3-Hydroxypentanenitrile [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate | Semantic Scholar [semanticscholar.org]

The Advent of a Versatile Precursor: A Technical Guide to the Discovery and First Synthesis of 3-Hydroxyglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes of 3-hydroxyglutaronitrile, a key intermediate in the synthesis of various valuable compounds. This document details the early preparative methods, offering comprehensive experimental protocols and quantitative data to support further research and development.

Discovery and Early Synthesis

The formal discovery of 3-hydroxyglutaronitrile is intrinsically linked to its first chemical syntheses. Early investigations in the mid-20th century focused on the preparation of polyfunctional aliphatic compounds. A pivotal publication by F. Johnson and colleagues in 1962 described the synthesis of 3-hydroxyglutaronitriles, establishing a foundational methodology that has been refined over the decades.[1][2][3][4][5] The initial methods centered on the nucleophilic addition of cyanide to precursors like 1,3-dichloro-2-propanol and, more efficiently, epichlorohydrin.[6]

Core Synthetic Pathways

Two primary pathways for the first synthesis of 3-hydroxyglutaronitrile have been extensively documented. Both methods involve the introduction of two nitrile groups onto a three-carbon backbone containing a hydroxyl group.

Synthesis from 1,3-Dichloro-2-propanol

One of the earliest approaches involved the reaction of 1,3-dichloro-2-propanol with a cyanide salt, typically potassium cyanide.[6] This reaction proceeds via a double nucleophilic substitution, where the cyanide ions displace the chloride ions.

Synthesis from Epichlorohydrin

A more convenient and widely adopted method utilizes epichlorohydrin as the starting material.[2][3][5][7] This synthesis involves the ring-opening of the epoxide by a cyanide ion, followed by a subsequent nucleophilic attack to displace the chloride. This method, detailed in Organic Syntheses, has proven to be more satisfactory than earlier routes.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key early synthetic protocols for 3-hydroxyglutaronitrile.

| Parameter | Synthesis from Epichlorohydrin |

| Starting Material | Epichlorohydrin |

| Reagent | Potassium Cyanide |

| Solvent | Water |

| Reaction Temperature | 8–12°C (initial), then room temperature |

| Reaction Time | 45 minutes at 8-12°C, then 24 hours at room temperature |

| Yield | 65–75 g (from 102 g of epichlorohydrin) |

| Boiling Point (distillation) | 155–160°C at 0.4 mm Hg |

Table 1: Quantitative data for the synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.

Experimental Protocols

The following are detailed experimental protocols for the first documented syntheses of 3-hydroxyglutaronitrile.

Protocol 1: Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin

This procedure is adapted from the well-established method published in Organic Syntheses.[6]

Materials:

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Epichlorohydrin

-

Magnesium sulfate heptahydrate

-

Ethyl acetate

-

Water

Equipment:

-

2-liter three-necked flask

-

Mechanical stirrer

-

Alcohol thermometer

-

Cooling bath

-

Claisen flask for distillation

Procedure:

-

A solution of 125 g of magnesium sulfate heptahydrate in 875 ml of tap water is stirred for 5 minutes and filtered into a 2-liter three-necked flask equipped with a mechanical stirrer and an alcohol thermometer.

-

The flask is immersed in a cooling bath, and the solution is cooled to 10°C.

-

143 g (2.20 moles) of potassium cyanide is added in one portion, and stirring is continued for 45 minutes at 8–12°C.

-

While maintaining the temperature at 8–12°C, 102 g (1.10 moles) of epichlorohydrin is added dropwise with stirring over a period of 1 hour.

-

The mixture is allowed to come to room temperature and is stirred for an additional 24 hours.

-

The dark red-brown reaction mixture is extracted continuously with 1 liter of ethyl acetate for 48 hours.

-

The extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the filtrate is concentrated under reduced pressure on a steam bath.

-

The residual dark-brown oil (approximately 90 g) is distilled from a Claisen flask. The distillation must be rapid to minimize decomposition.

-

A forerun of about 20 g, consisting of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile, is collected at 90–115°C (0.4 mm).

-

3-Hydroxyglutaronitrile is then collected at 155–160°C (0.4 mm), yielding 65–75 g.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis pathways.

Caption: Synthesis of 3-Hydroxyglutaronitrile from 1,3-Dichloro-2-propanol.

Caption: Stepwise synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.

Caption: Experimental workflow for the synthesis from epichlorohydrin.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 3. PROCESS FOR THE SYNTHESIS OF 3-HYDROXYGLUTARONITRILE - Patent 2102151 [data.epo.org]

- 4. CN101553462A - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 5. WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2008073411A2 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxypentanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly accessible literature for the stability and reactivity of 3-Hydroxypentanedinitrile. This guide is compiled based on established principles of organic chemistry, data from analogous compounds, and general protocols for the functional groups present in the molecule.

Introduction

This compound, a bifunctional molecule containing a secondary alcohol and a nitrile group, is a versatile intermediate in organic synthesis.[1] Its structural features make it a valuable building block for the synthesis of various pharmaceuticals and fine chemicals, including beta-blockers and chiral compounds.[1][2] Understanding the stability and reactivity of this compound is crucial for its effective utilization in drug development and other chemical processes. This technical guide provides a comprehensive overview of the stability profile and reactivity of this compound, including detailed experimental protocols and visual representations of key chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-Hydroxypentanenitrile | N/A |

| Molecular Formula | C₅H₉NO | N/A |

| Molecular Weight | 99.13 g/mol | N/A |

| CAS Number | 13635-05-7 | N/A |

| Appearance | Colorless to light yellow oil (predicted) | N/A |

| Boiling Point | 155-160 °C at 0.4 mmHg (for 3-Hydroxyglutaronitrile) | [3] |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7] While specific data for this compound is not available, a hypothetical forced degradation study protocol and expected outcomes are presented based on the known chemistry of alcohols and nitriles.[4][8]

Forced Degradation Studies

A typical forced degradation study would expose this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[9] The extent of degradation would be monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13]

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15% | 3-Hydroxypentanoic acid, Ammonium chloride |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 25% | Sodium 3-hydroxypentanoate, Ammonia |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 10% | 3-Oxopentanenitrile |

| Thermal | Dry Heat | 48 h | 80 °C | 5% | Oligomeric products, Dehydration products |

| Photolytic | UV light (254 nm) | 24 h | Room Temp | <5% | Minor oxidation and cleavage products |

Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis of the nitrile group and oxidation of the secondary alcohol.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid (or its salt).[1][14]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxopentanenitrile.[15]

-

Thermal Degradation: At elevated temperatures, dehydration and polymerization may occur.

-

Photodegradation: While aliphatic alcohols and nitriles are generally not highly susceptible to photodegradation, some oxidation or cleavage may occur upon prolonged exposure to UV light.[16]

Reactivity

The reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the nitrile group.

Reactions of the Hydroxyl Group

The secondary alcohol functionality allows for oxidation to a ketone.

-

Oxidation to 3-Oxopentanenitrile: A common and efficient method for this transformation is the Jones oxidation.[5][15][17][18][19]

Reactions of the Nitrile Group

The nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid.

-

Reduction to 1-amino-3-hydroxypentane: A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically required for this conversion.[6][7][19][20][21][22]

-

Hydrolysis to 3-Hydroxypentanoic Acid: As mentioned in the stability section, this can be achieved under acidic or basic conditions.[1][14]

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis and key reactions of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound (Illustrative)

This procedure is adapted from the synthesis of 3-hydroxyglutaronitrile.[3]

-

Reaction Setup: In a 2L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of magnesium sulfate heptahydrate (2.00 moles) in 700 mL of water. Stir for 5 minutes and filter.

-

Cooling: Cool the solution to 10 °C in an ice-salt bath.

-

Addition of Cyanide: Cautiously add potassium cyanide (2.20 moles) to the cooled solution.

-

Addition of Epichlorohydrin Analogue: Slowly add 1-chloro-2,3-epoxybutane (an analogue leading to a related hydroxynitrile) over 2 hours, maintaining the temperature below 15 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 24 hours.

-

Work-up: Extract the reaction mixture continuously with ethyl acetate for 48 hours.

-

Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Oxidation of this compound to 3-Oxopentanenitrile (Jones Oxidation)

This protocol is a general procedure for the Jones oxidation of a secondary alcohol.[15][17][18][19]

-

Preparation of Jones Reagent: Dissolve chromium trioxide (26.7 g) in concentrated sulfuric acid (23 mL). Carefully add this mixture to 50 mL of water with stirring and cooling.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (0.1 mol) in acetone (200 mL).

-

Oxidation: Cool the solution to 0-5 °C in an ice bath. Add the Jones reagent dropwise, maintaining the temperature below 20 °C. The reaction is complete when the orange color of the reagent persists.

-

Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Decant the acetone solution from the chromium salts.

-

Extraction: Add water to the acetone solution and extract with diethyl ether.

-

Purification: Wash the ether extract with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be further purified by distillation or chromatography.

Reduction of this compound to 1-Amino-3-hydroxypentane

This protocol is a general procedure for the reduction of a nitrile using LiAlH₄.[20][22]

-

Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C. Slowly add a solution of this compound (1 eq.) in THF.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction mixture to 0 °C. Cautiously add water (1 volume), followed by 15% aqueous sodium hydroxide (1 volume), and then water again (3 volumes), dropwise.

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Mandatory Visualizations

Reaction Pathways

Caption: Key reaction pathways of this compound.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Analytical Methods

The primary analytical technique for monitoring the stability and reactions of this compound is High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method.

-

HPLC: A reversed-phase HPLC method with UV detection would be suitable for separating this compound from its potential impurities and degradation products.[10][11][12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be valuable for the identification of volatile degradation products, particularly after derivatization.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These are essential for the structural elucidation of unknown degradation products.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Its stability is primarily challenged by hydrolytic and oxidative conditions, leading to the formation of the corresponding carboxylic acid and ketone, respectively. The reactivity of its hydroxyl and nitrile groups allows for a range of useful transformations, including oxidation and reduction. While specific experimental data for this compound is sparse, the principles outlined in this guide provide a solid foundation for its handling, storage, and synthetic application. Further research into the specific stability profile and degradation pathways of this compound is warranted to fully exploit its synthetic utility.

References

- 1. 3-Hydroxypentanenitrile [myskinrecipes.com]

- 2. Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. pharmadekho.com [pharmadekho.com]

- 5. Video: Oxidation of Alcohols [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. (PDF) A Stability-Indicating HPLC Method for the [research.amanote.com]

- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 15. Jones Oxidation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 22. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 23. shimadzu.com [shimadzu.com]

3-Hydroxypentanedinitrile: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates both a hydroxyl and two nitrile functional groups, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and heterocyclic compounds. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and applications.

Chemical and Physical Properties

This compound is a pale yellow oil under standard conditions. While extensive experimental data is not widely published, key physical and chemical properties have been reported or can be calculated.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.116 g/mol | [1] |

| CAS Number | 13880-89-2 | [1] |

| Boiling Point | 155-160 °C at 0.4 mmHg | [Organic Syntheses, Coll. Vol. 5, p. 614 (1973)] |

| Refractive Index (n²³D) | 1.4632 - 1.4634 | [Organic Syntheses, Coll. Vol. 5, p. 614 (1973)] |

| Calculated LogP | -0.8 | (Predicted) |

| Calculated Polar Surface Area | 67.81 Ų | (Predicted) |

Synthesis of this compound

The most well-documented and reliable method for the laboratory-scale synthesis of this compound is the reaction of epichlorohydrin with an excess of cyanide salt in an aqueous medium. An alternative route involving the epoxidation of allyl cyanide followed by reaction with a cyanide source has also been patented.

Experimental Protocol: Synthesis from Epichlorohydrin and Potassium Cyanide

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

-

Epichlorohydrin

-

Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Cooling bath (ice-salt)

-

Continuous liquid-liquid extractor

-

Rotary evaporator

-

Distillation apparatus (Claisen flask, Vigreux column)

Procedure:

-

Preparation of the Reaction Medium: A solution of magnesium sulfate heptahydrate (2.00 moles) in water (700 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer. The solution is cooled to 10°C in a cooling bath.

-

Addition of Cyanide: With vigorous stirring, potassium cyanide (2.20 moles) is added to the cooled solution. The mixture is stirred for 45 minutes, maintaining the temperature between 8-12°C.

-

Addition of Epichlorohydrin: Epichlorohydrin (1.10 moles) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains between 8-12°C.

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 24 hours.

-

Extraction: The resulting dark red-brown mixture is transferred to a continuous liquid-liquid extractor and extracted with ethyl acetate (1 L) for 48 hours.

-

Drying and Concentration: The ethyl acetate extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification by Distillation: The crude residual oil (approximately 90 g) is purified by vacuum distillation. An initial fraction is collected at 90–115°C (0.4 mmHg). The desired product, this compound, is collected at 155–160°C (0.4 mmHg). For higher purity, a second distillation using a Vigreux column can be performed, collecting the fraction at 154–156°C (0.2 mmHg).

Yield: 54–62%

Safety Precautions:

-

Potassium cyanide is a potent poison. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

The reaction should be performed with careful temperature control to avoid runaway reactions.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR):

-

CH-OH: A multiplet around 3.8-4.0 ppm. The proton on the carbon bearing the hydroxyl group will be split by the adjacent CH₂ groups.

-

CH₂-CN: A triplet around 2.6-2.8 ppm for each of the two equivalent methylene groups adjacent to the nitrile groups. These will be split by the central CH group.

-

OH: A broad singlet, the chemical shift of which will be concentration and solvent dependent (typically between 2.0-5.0 ppm).

¹³C NMR (Carbon NMR):

-

C-OH: A peak around 60-70 ppm.

-

CH₂-CN: A peak for the methylene carbons around 25-35 ppm.

-

CN: A peak for the nitrile carbons in the range of 115-125 ppm.

IR (Infrared) Spectroscopy:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 110.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (M-18), loss of HCN (M-27), and cleavage of the carbon-carbon bonds.

Biological Activity and Applications

Currently, there is no published data on the specific biological activity of this compound itself. Its primary significance in the life sciences is as a key intermediate in the synthesis of pharmaceutically active compounds.

Intermediate in Drug Synthesis

This compound's functional groups allow for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

-

Synthesis of Diaminopyridines: The dinitrile can undergo cyclization reactions to form substituted pyridines. For example, treatment with hydrogen bromide can lead to the formation of 2-amino-6-bromopyridine, a precursor for various bioactive molecules.

-

Precursor to Chiral Molecules: The hydroxyl group provides a handle for stereoselective reactions, making it a useful starting material for the synthesis of chiral drugs.

-

Use in Beta-Blocker Synthesis: While specific pathways are often proprietary, literature suggests its utility in constructing the core structures of beta-blockers, a class of drugs used to manage cardiovascular diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. While its own biological activity remains uncharacterized in the public domain, its importance in the synthesis of a range of pharmaceutical compounds is evident. The detailed synthetic protocol provided here offers a reliable method for its preparation in a laboratory setting. Further research into the direct biological effects of this molecule and the publication of its experimental spectroscopic data would be beneficial to the scientific community. Researchers utilizing this compound should exercise extreme caution due to the high toxicity of the cyanide reagents involved in its synthesis.

References

A Technical Guide to the Nomenclature and Synonyms of 3-Hydroxypentanedinitrile and Related Compounds

This document provides a comprehensive overview of the synonyms, identifiers, and nomenclature for 3-hydroxypentanedinitrile. It is intended for researchers, scientists, and professionals in drug development who require precise chemical identification. It is important to distinguish between two similarly named compounds: 3-hydroxypentanedi nitrile and 3-hydroxypentanenitrile, which differ by the number of nitrile groups. This guide addresses both to ensure clarity.

This compound

This compound, with the chemical formula C5H6N2O, contains two nitrile groups.[1][2]

The following table summarizes the various names and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 3-hydroxy-pentanedinitrile |

| CAS Number | 13880-89-2[1][2] |

| Molecular Formula | C5H6N2O[1] |

| Molecular Weight | 110.116 g/mol [1] |

| InChIKey | NMFITULDMUZCQD-UHFFFAOYAW[1] |

| Synonyms | Pentanedinitrile,3-hydroxy-[2], Glutaronitrile,3-hydroxy-[2], 3-Hydroxyglutaronitrile[2][3], 1,3-Dicyano-2-hydroxypropane[2][3], 1,3-Dicyano-2-propanol[2][3], NSC 625028[2] |

The following diagram illustrates the relationship between the primary name and its various synonyms.

Caption: Relationship between this compound and its common synonyms.

3-Hydroxypentanenitrile

This compound, with the chemical formula C5H9NO, contains a single nitrile group.[4] It is a distinct chemical entity from this compound. 3-Hydroxypentanenitrile is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals like beta-blockers.[5] It can exist as a racemate or as individual stereoisomers, (3R)- and (3S)-.

The table below details the synonyms and identifiers for the racemic form of 3-hydroxypentanenitrile.

| Identifier Type | Value |

| IUPAC Name | 3-hydroxypentanenitrile[4] |

| CAS Number | 13635-05-7[4][6] |

| Molecular Formula | C5H9NO[4] |

| Molecular Weight | 99.13 g/mol [4] |

| InChIKey | FXHRDEQPODSZQL-UHFFFAOYSA-N[4] |

| Synonyms | 3-hydroxyvaleronitrile[4], Pentanenitrile, 3-hydroxy-[4] |

| DSSTox Substance ID | DTXSID20431791[4] |

| European Community (EC) Number | 157-251-5[4] |

Separate identifiers exist for the enantiomers of 3-hydroxypentanenitrile:

-

(3S)-3-hydroxypentanenitrile: CAS Number 199177-61-2[7]

-

(3R)-3-hydroxypentanenitrile: CAS Number 198561-27-2[8]

This diagram shows the relationship between the primary name of the racemic compound and its synonyms.

Caption: Relationship of 3-Hydroxypentanenitrile to its synonyms and stereoisomers.

Note: The request for detailed experimental protocols is not applicable to the topic of chemical nomenclature and synonyms.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. echemi.com [echemi.com]

- 3. Pentanedinitrile, 3-hydroxy- | CymitQuimica [cymitquimica.com]

- 4. 3-Hydroxypentanenitrile | C5H9NO | CID 9855454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypentanenitrile [myskinrecipes.com]

- 6. 3-hydroxypentanenitrile | CAS#:13635-05-7 | Chemsrc [chemsrc.com]

- 7. Pentanenitrile, 3-hydroxy-, (3S)- | C5H9NO | CID 11643923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentanenitrile, 3-hydroxy-, (3R)- | C5H9NO | CID 11137101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 3-Hydroxypentanedinitrile as a Potential Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. This combination of functionalities presents intriguing possibilities for its use as a building block in the synthesis of various heterocyclic compounds. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Despite its potential, a comprehensive review of the scientific literature reveals a significant gap in documented applications of this compound as a direct precursor for heterocyclic synthesis. The information presented herein is therefore a conceptual guide based on the known reactivity of β-hydroxy nitriles and is intended to stimulate further research and exploration in this area.

Potential Synthetic Pathways

The unique arrangement of the hydroxyl and nitrile groups in this compound allows for several hypothetical intramolecular and intermolecular cyclization strategies to form various heterocyclic rings.

Hypothetical Synthesis of Dihydropyridinones

One plausible application of this compound is in the synthesis of substituted dihydropyridinones. This could potentially be achieved through a multi-step process involving the initial reaction of the nitrile group followed by cyclization.

Logical Workflow for Hypothetical Dihydropyridinone Synthesis

Caption: Hypothetical workflow for dihydropyridinone synthesis.

Conceptual Protocol:

-

Activation of the Hydroxyl Group: The hydroxyl group of this compound could be converted to a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

-

Reaction with a β-ketoester: The activated this compound could then be reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a base to form an intermediate adduct.

-

Intramolecular Cyclization: Subsequent treatment with a stronger base could induce an intramolecular cyclization, where the enolate of the ketoester attacks the carbon of the nitrile group.

-

Tautomerization and Hydrolysis: Tautomerization of the resulting imine followed by acidic or basic hydrolysis would yield the dihydropyridinone ring.

Hypothetical Synthesis of Substituted Tetrahydropyridines

A reductive cyclization approach could potentially lead to the formation of substituted tetrahydropyridines. This strategy would involve the simultaneous or sequential reduction of the nitrile group and cyclization with the hydroxyl group.

Signaling Pathway for Hypothetical Tetrahydropyridine Synthesis

Caption: Hypothetical pathway for tetrahydropyridine synthesis.

Conceptual Protocol:

-

Reduction of the Nitrile: The nitrile group of this compound could be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon). This would yield an intermediate amino-alcohol.

-

Intramolecular Cyclization: The resulting amino-alcohol could then undergo an acid-catalyzed intramolecular cyclization. The hydroxyl group would be protonated, forming a good leaving group (water), which is then displaced by the nucleophilic primary amine to form the tetrahydropyridine ring.

Data Presentation (Hypothetical)

As no experimental data has been found in the literature, the following table is a template for how such data could be presented if these reactions were to be successfully developed.

| Heterocycle | Reagents and Conditions | Yield (%) | Notes |

| Dihydropyridinone Derivative | 1. TsCl, Pyridine, 0°C to rt2. Ethyl acetoacetate, NaOEt, EtOH, reflux3. t-BuOK, THF, reflux | N/A | Reaction yet to be reported |

| Tetrahydropyridine Derivative | 1. LiAlH4, THF, 0°C to reflux2. H2SO4 (cat.), Toluene, reflux (Dean-Stark) | N/A | Reaction yet to be reported |

While this compound is not a commonly cited precursor in heterocyclic synthesis, its structure suggests significant untapped potential. The hypothetical pathways outlined above provide a starting point for researchers to explore its utility. Future work should focus on systematically investigating the reactivity of this compound under various conditions to establish its viability as a building block for novel heterocyclic compounds. Such studies would be valuable for expanding the toolbox of synthetic chemists and could lead to the discovery of new molecules with interesting biological activities.

Disclaimer: The synthetic protocols and pathways described in these application notes are purely conceptual and have not been validated by published experimental data. They are intended for informational purposes to guide future research. Any attempt to perform these reactions should be done with appropriate safety precautions and after a thorough review of related chemical principles.

Application Notes and Protocols: Synthesis of a Key Statin Side-Chain Intermediate Using 3-Hydroxyglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins, a class of drugs that inhibit HMG-CoA reductase, are critical in the management of hypercholesterolemia. The synthesis of these complex molecules often involves the construction of a chiral side-chain, a key pharmacophore. A highly efficient chemoenzymatic approach for the synthesis of a versatile statin side-chain intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, utilizes the prochiral substrate 3-Hydroxyglutaronitrile (3-HGN). This method is notable for its cost-effectiveness, high stereoselectivity, and scalability.